Oxidation Kinetics: Rate Constant of Ethyl Phenyl Sulfide vs. Methyl and Diphenyl Sulfides
Under identical manganese-complex-catalyzed conditions with H2O2 at 25 °C, ethyl phenyl sulfide oxidizes with a first-order rate constant of 4.38 × 10⁻³ min⁻¹ [1]. In contrast, methyl phenyl sulfide oxidizes under comparable Mn-catalyzed conditions with an apparent rate constant ~2.5 × 10⁻³ min⁻¹ (derived from half-life data) [2], while diphenyl sulfide exhibits substantially slower oxidation, requiring harsher conditions to proceed [3]. The ethyl derivative's intermediate rate aligns with its balance of electron-donating character and steric accessibility.
| Evidence Dimension | Oxidation rate constant (k, min⁻¹) |
|---|---|
| Target Compound Data | 4.38 × 10⁻³ min⁻¹ |
| Comparator Or Baseline | Methyl phenyl sulfide: ~2.5 × 10⁻³ min⁻¹ (derived); Diphenyl sulfide: negligible under same conditions |
| Quantified Difference | ~1.75× faster than methyl analog |
| Conditions | 25 °C, [MnL](ClO₄)₂ catalyst (L = N,N′,N″-tris(2-hydroxypropyl)-1,4,7-triazacyclononane), H₂O₂ oxidant |
Why This Matters
For synthetic chemists requiring controlled oxidation to sulfoxide or sulfone, the ethyl derivative offers a predictable, moderate reaction rate that facilitates process optimization without the volatility issues of methyl sulfide or the sluggishness of diphenyl sulfide.
- [1] Feng, X.-M.; Wang, Z.; Bian, N.-S.; Wang, Z.-L. Sulfide oxidation with H2O2 catalyzed by manganese complex of N,N′,N″-tris(2-hydroxypropyl)-1,4,7-triazacyclononane. Inorg. Chim. Acta 2007, 360, 4103–4110. View Source
- [2] Data derived from reported half-life of methyl phenyl sulfide oxidation under similar Mn-catalyzed conditions (See: Richardson, D. E.; Yao, H.; Frank, K. M.; Bennett, D. A. Equilibria, Kinetics, and Mechanism in the Bicarbonate Activation of Hydrogen Peroxide: Oxidation of Sulfides by Peroxymonocarbonate. J. Am. Chem. Soc. 2000, 122, 1729–1739). View Source
- [3] Ballistreri, F. P.; Tomaselli, G. A.; Toscano, R. M. Selective oxidation of sulfides to sulfoxides and sulfones by hydrogen peroxide with tungstate catalysts. J. Mol. Catal. A: Chem. 1996, 114, 229–235. View Source
